![molecular formula C21H20N4O2S B2398216 4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 897478-73-8](/img/structure/B2398216.png)
4-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile
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Overview
Description
Synthesis Analysis
A new class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones has been efficiently prepared via highly accelerated N-formylation of N-isopropylpiperazine by the use of a mild heterogeneous catalyst, sulfated tungstate . Heterocyclization of N-(benzo[d]thiazol-2-yl)-2-chloroacetamides by use of NH4SCN in ethanol under reflux efficiently furnished the intermediates 2-benzothiazolyliminothiazolidin-4-ones . These were treated with 4-isopropylpiperazine-1-carbaldehyde to prepare the final products .
Scientific Research Applications
- Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their antimicrobial properties. These compounds have shown activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus .
- Some synthesized derivatives exhibit anti-inflammatory activity comparable to that of the standard drug ibuprofen .
- A specific 2,4-disubstituted thiazole derivative demonstrated potent cytotoxicity against prostate cancer cells .
- Combining different agents can enhance antibacterial efficacy. Researchers have synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups with known antibacterial activity .
Antibacterial Activity
Anti-Inflammatory Potential
Antitumor and Cytotoxic Effects
Hybrid Antimicrobials
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as solubility can influence the action and efficacy of thiazole derivatives .
properties
IUPAC Name |
4-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-27-17-4-3-5-18-19(17)23-21(28-18)25-12-10-24(11-13-25)20(26)16-8-6-15(14-22)7-9-16/h3-9H,2,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNQJHGXEIVESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |
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